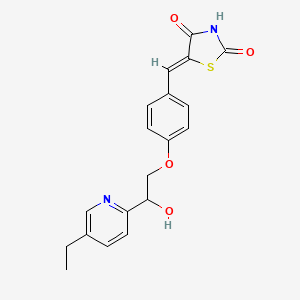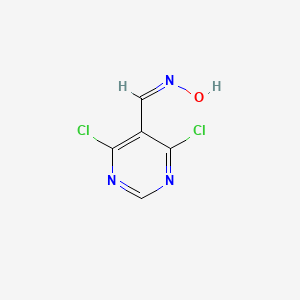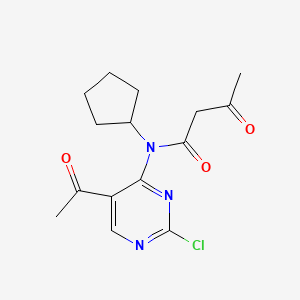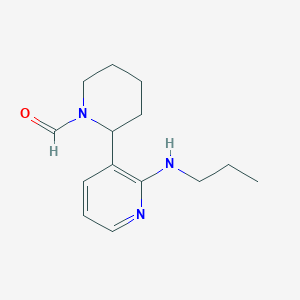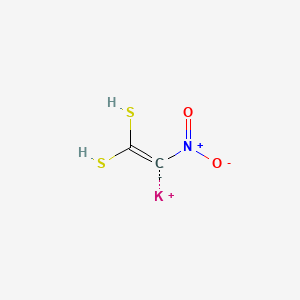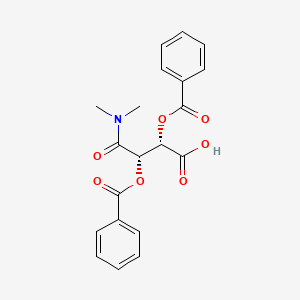
(2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes benzoyloxy groups and a dimethylamino group attached to a butanoic acid backbone. Its stereochemistry, denoted by the (2S,3S) configuration, plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with benzoyl chloride in the presence of a base such as pyridine. This is followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The final step involves the oxidation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the benzoyloxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzoyloxy groups and the dimethylamino group play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-Bis(benzoyloxy)-4-aminobutanoic acid: Similar structure but with an amino group instead of a dimethylamino group.
(2S,3S)-2,3-Bis(benzoyloxy)-4-hydroxybutanoic acid: Contains a hydroxy group instead of a dimethylamino group.
Uniqueness
The presence of the dimethylamino group in (2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid imparts unique chemical properties, such as increased basicity and the ability to form specific interactions with biological targets
Properties
Molecular Formula |
C20H19NO7 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(2S,3S)-2,3-dibenzoyloxy-4-(dimethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C20H19NO7/c1-21(2)17(22)15(27-19(25)13-9-5-3-6-10-13)16(18(23)24)28-20(26)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3,(H,23,24)/t15-,16-/m0/s1 |
InChI Key |
LINPSOODYGSBAH-HOTGVXAUSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H]([C@@H](C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C(=O)C(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B11826210.png)
![(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826223.png)
![4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol](/img/structure/B11826226.png)
![Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide](/img/structure/B11826229.png)
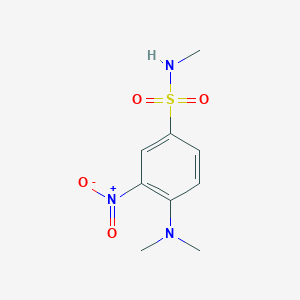
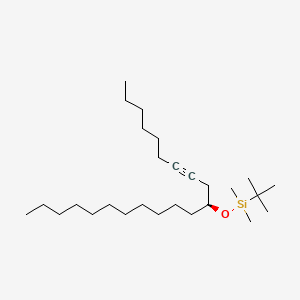
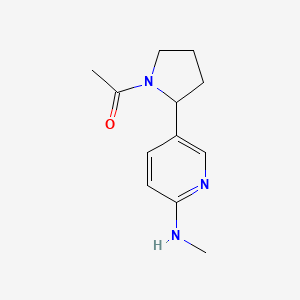
![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)

